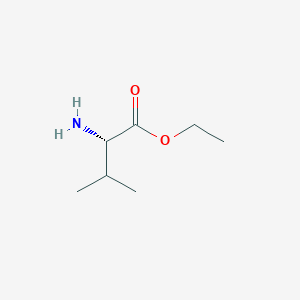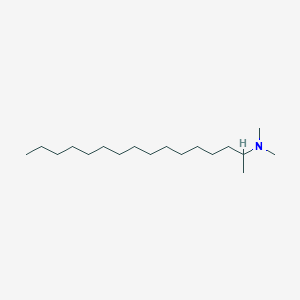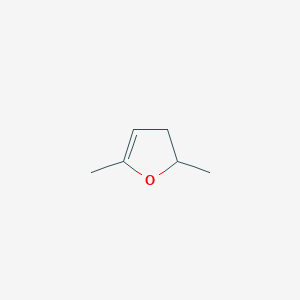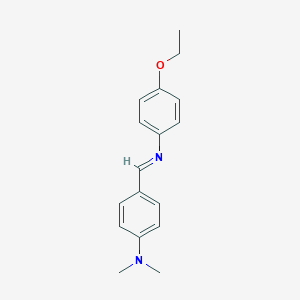
l-Valine, ethyl ester
Overview
Description
L-Valine, ethyl ester is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Prodrug Synthesis
L-valine ethyl ester has been utilized in the synthesis of prodrugs, such as the adenosine A2A receptor antagonist MSX-2. This compound, synthesized as an amino acid ester prodrug, demonstrates stability in artificial gastric acid and is effectively cleaved by pig liver esterase (Vollmann et al., 2008).
Chemoenzymatic Deracemization
In the field of biochemistry, l-valine ethyl ester is used in chemoenzymatic deracemization to prepare d-valine from its racemic form. This process employs an evolved cyclohexylamine oxidase variant for high yield and optical purity (Gong et al., 2018).
Catalysis in Organic Chemistry
L-valine ethyl ester is also employed in organic chemistry as a catalyst. A novel l-valine functionalized ionic liquid catalyzes esterification reactions under solvent-free conditions, emphasizing eco-friendliness and reduced waste (Karthikeyan et al., 2016).
Brewing Industry
In the brewing industry, the ethyl esters of valine have been identified in commercial and experimental beers. These compounds, however, do not significantly impact beer flavor at levels up to 12 ppm (Peppard & Halsey, 1981).
Polymer Science
L-valine ethyl ester is a key component in polymer science for synthesizing poly(phenylacetylene)s with L-valine pendants. These polymers exhibit unique properties like hydrogen-bonding interactions and tunable chain helicities, making them relevant for proteomimetic applications (Cheuk et al., 2003).
Drug Solubility and Permeation Enhancement
L-valine ethyl ester conjugation has been explored to enhance drug solubility and skin permeation. This approach significantly improves the bioavailability of drugs, such as ibuprofen, for transdermal systems (Januś et al., 2020).
Analytical Chemistry
In analytical chemistry, L-valine ethyl ester is involved in method development and validation processes. For instance, it's used in gas chromatography for determining the purity of pharmaceutical compounds (Shinde et al., 2013).
Future Directions
The use of L-Valine ethyl ester in the synthesis of new ibuprofen derivatives suggests potential applications in enhancing drug solubility and permeation . These derivatives have shown to have better solubility in aqueous solutions and a lower log P value compared to the parent acid . This could lead to faster and more complete permeation of the drug through the skin , suggesting potential future directions in transdermal drug delivery systems .
Mechanism of Action
Ethyl L-valinate, also known as L-Valine, ethyl ester, is a chemical compound with the molecular formula C7H15NO2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Analysis
Biochemical Properties
It is known that L-valine, from which ethyl L-valinate is derived, plays a crucial role in various metabolic pathways
Cellular Effects
It is known that L-valine, the parent compound, plays a significant role in cellular processes such as protein synthesis
Molecular Mechanism
It is known that L-valine, from which ethyl L-valinate is derived, is involved in protein synthesis
Metabolic Pathways
Ethyl L-valinate is likely involved in the metabolic pathways of L-valine, given that it is a derivative of this amino acid
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIVJVAZDJHDJF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17431-03-7 | |
| Record name | L-Valine, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















